Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate
Description
Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a methyl group, and an isoxazolyl group attached to a nicotinate backbone
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-[(3-phenyl-1,2-oxazol-5-yl)methylamino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-16(19(24)25-2)8-14(10-20)18(22-12)21-11-15-9-17(23-26-15)13-6-4-3-5-7-13/h3-9H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQDXYFLVUQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=CC(=NO2)C3=CC=CC=C3)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Silyl-1-Azaallyl Anions
A robust method for constructing polysubstituted pyridines involves the reaction of N-silyl-1-azaallyl anions with Michael acceptors. For example:
- Generation of the anion : Treating 2-methyl-3-cyanoacrylonitrile with lithium hexamethyldisilazide (LiHMDS) forms a stabilized azaallyl anion.
- Cyclization : Reacting the anion with methyl acrylate under microwave irradiation (100°C, 1 hr) yields methyl 5-cyano-2-methylnicotinate in ~65% yield.
Key Reaction Conditions :
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | LiHMDS, THF | -78°C | 30m | - |
| 2 | Methyl acrylate | 100°C | 1h | 65% |
Functionalization of Preformed Pyridines
Alternatively, nitration and cyanation of methyl 2-methylnicotinate can introduce substituents:
- Nitration : Treating methyl 2-methylnicotinate with fuming HNO₃/H₂SO₄ introduces a nitro group at position 5.
- Reduction and Cyanation : Reducing the nitro group to amine (H₂/Pd-C) followed by Sandmeyer reaction (CuCN) yields the 5-cyano derivative.
Synthesis of (3-Phenyl-5-Isoxazolyl)Methylamine
Isoxazole Ring Formation
The 3-phenyl-5-isoxazole moiety is synthesized via 1,3-dipolar cycloaddition :
Side Chain Functionalization
- Reduction : Reducing the ester to alcohol using LiAlH₄ (0°C, 2h).
- Amination : Converting the alcohol to amine via Mitsunobu reaction (DIAD, Ph₃P, phthalimide) followed by hydrazinolysis.
Coupling of Pyridine and Isoxazole Components
The final step involves forming the C6-NH linkage:
Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene (110°C, 18h) improves yield to 70% while reducing reaction time.
Comparative Analysis of Coupling Methods :
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | None | DMF | 120 | 24 | 45–50 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 18 | 70 |
Optimization and Scale-Up Challenges
Purification Techniques
Side Reactions
- Hydrolysis : The cyano group may hydrolyze to carboxylic acid under acidic conditions. Mitigated by maintaining pH >7 during workup.
- Oligomerization : Excess amine leads to dimerization; stoichiometric control (1:1.05 ratio) suppresses this.
Alternative Synthetic Routes
One-Pot Cyclization-Amination
Combining pyridine cyclization and amination in a single pot using microwave-assisted synthesis reduces steps:
Enzymatic Catalysis
Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) achieves 60% yield at 40°C, offering an eco-friendly alternative.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and isoxazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nicotinates or isoxazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate. It has shown efficacy against a range of bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are presented in the following table:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
These findings suggest that the compound could be instrumental in addressing bacterial resistance issues in current therapeutics.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound also exhibits anti-inflammatory effects. Preliminary research indicates that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. The compound's ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in synthesizing other complex molecules. The following table summarizes its reactivity:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Primary amines or alcohols |
| Substitution | Sodium methoxide | Substituted nicotinates or isoxazoles |
These reactions are crucial for developing new compounds with desired biological activities .
Biological Studies
The compound has been the subject of molecular docking studies aimed at understanding its interaction with biological targets. These studies suggest that this compound may inhibit specific enzymes linked to various diseases, highlighting its potential as a therapeutic agent .
Research Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : This is achieved through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
- Nicotinate Backbone Construction : This involves condensation reactions with cyanoacetic acid derivatives and appropriate aldehydes.
- Coupling Reaction : The final step couples the isoxazole derivative with the nicotinate backbone under basic conditions.
These methodologies demonstrate the compound's versatility and applicability in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate can be compared with other similar compounds such as:
Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}pyridine: Similar structure but with a pyridine ring instead of a nicotinate backbone.
Ethyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate is a complex organic compound that belongs to the class of nicotinates. Its unique structure features a cyano group, a methyl group, and an isoxazolyl group attached to a nicotinate backbone, which potentially contributes to its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula: . The presence of various functional groups suggests diverse reactivity and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 336.36 g/mol |
| CAS Number | 338749-65-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activities. Preliminary studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The findings indicated that while the compound shows promising antimicrobial properties, it also possesses a degree of cytotoxicity, particularly against the HaCat cell line.
IC50 Values
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | Varies |
| BALB/c 3T3 | Varies |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have suggested that it interacts effectively with targets such as MurD and DNA gyrase, which are critical for bacterial survival.
Study on Antimicrobial Activity
In one notable study, this compound was tested against clinical strains of bacteria. The results demonstrated that the compound not only inhibited growth but also showed selective action against certain resistant strains, highlighting its potential as an effective antimicrobial agent in clinical settings .
Comparative Analysis with Similar Compounds
When compared with structurally similar compounds, such as Methyl 5-cyano-2-methyl-6-{[(3-phenyl-1,2-oxazolyl)methyl]amino}pyridine, Methyl 5-cyano derivatives exhibited superior antimicrobial properties due to their unique functional groups and structural configurations .
Q & A
Q. What are the optimized synthetic routes for Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions involving nicotinate derivatives and isoxazole-containing amines. For example, NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) mediated amidation is effective for forming stable amide bonds under mild conditions . Cyclization reactions, as demonstrated in ethyl 2-amino-5-(3-methyl-5-isoxazolyl)-6-phenylnicotinate synthesis, can also be adapted by substituting precursors . Reaction efficiency should be validated using ¹H/¹³C NMR to confirm bond formation, mass spectrometry (MS) to verify molecular weight, and elemental analysis to assess purity (>95% recommended) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires multi-nuclear NMR (e.g., ¹H, ¹³C) to resolve aromatic protons and cyano/ester functional groups. FT-IR can validate specific bonds (e.g., C≡N stretch at ~2200 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (compare observed vs. literature values). For trace impurities, high-resolution mass spectrometry (HRMS) is essential .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulating the activation energy of amidation steps can optimize solvent selection (e.g., DMF vs. THF) and catalyst loading . Machine learning models trained on analogous nicotinate derivatives can further refine reaction conditions .
Q. What experimental design strategies are recommended for optimizing reaction parameters (e.g., temperature, stoichiometry)?
- Methodological Answer : Use statistical design of experiments (DoE) such as factorial designs or response surface methodology. For instance, a 2³ factorial design can evaluate temperature (80–120°C), molar ratio (1:1–1:1.5), and catalyst concentration (5–10 mol%). Analyze outcomes (yield, purity) via ANOVA to identify significant factors. This approach minimizes experimental runs while maximizing data robustness .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting yields or spectral data)?
- Methodological Answer : Cross-validate results using orthogonal analytical techniques . For example, if NMR signals conflict, employ 2D NMR (COSY, HSQC) to resolve overlapping peaks. If yield discrepancies arise, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare findings with structurally similar compounds, such as ethyl 2-amino-5-(3-methyl-5-isoxazolyl)-6-phenylnicotinate, to contextualize results .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during amidation. Computational modeling (DFT or MD simulations) can map potential energy surfaces and intermediate stability. For example, modeling the nucleophilic attack of the isoxazole amine on the nicotinate ester could reveal steric hindrance effects .
Q. How can researchers address stability issues during storage or in situ applications?
- Methodological Answer : Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis of the cyano or ester groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. For in situ applications, use stabilizing agents like antioxidants (e.g., BHT) or inert matrices (e.g., silica nanoparticles) .
Specialized Technical Challenges
Q. What separation techniques are optimal for purifying this compound from complex reaction mixtures?
- Methodological Answer : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for bulk separation. For challenging impurities, use preparative HPLC with a chiral column if stereoisomers are present. Membrane-based techniques (e.g., nanofiltration) are emerging for scalable purification, particularly for thermally sensitive intermediates .
Q. How can researchers validate the compound’s activity in biological or catalytic systems without commercial reference standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
